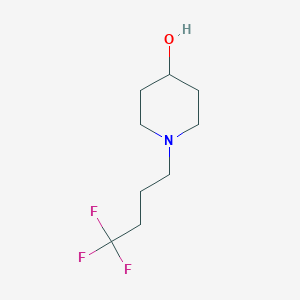

1-(4,4,4-Trifluorobutyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(4,4,4-trifluorobutyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)4-1-5-13-6-2-8(14)3-7-13/h8,14H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXHEDPYXFKWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone for introducing alkyl chains to piperidin-4-ol. In US5929089A , piperidin-4-ol derivatives are synthesized by reacting oxadiazole intermediates with substituted piperidin-4-ols under Mitsunobu conditions:

-

Reagents : Triphenylphosphine, ethyl azodicarboxylate

-

Solvent : Tetrahydrofuran (THF)

-

Procedure :

-

Piperidin-4-ol (V) reacts with an oxadiazole intermediate (IV) to form the target compound.

-

Deprotection (if required) using trifluoroacetic acid yields the free amine.

-

-

Key Advantage : High regioselectivity for secondary alcohols.

-

Limitation : Requires stoichiometric reagents, increasing cost for large-scale synthesis .

Reductive Amination of 4-Piperidone

Reductive amination offers a streamlined route to 1-substituted piperidin-4-ols. EP1765779B1 details the synthesis of 4-aryl-piperidin-4-ols via:

-

Substrate : 4-Piperidone and 4,4,4-trifluorobutylamine

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN)

-

Conditions : Methanol, room temperature, 12–24 hours

-

Yield : 60–75% (dependent on steric hindrance)

-

Mechanism : Imine formation followed by reduction stabilizes the piperidine ring .

Table 1 : Optimization of Reductive Amination Conditions

Palladium-Catalyzed Cross-Coupling

WO2020240586A1 employs Suzuki-Miyaura coupling to attach fluorinated alkyl chains:

-

Substrates : 4-Bromo-piperidin-4-ol and 4,4,4-trifluorobutylboronic acid

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3

-

Solvent : Dioxane/Water (4:1)

-

Yield : 55–60%

-

Key Insight : Boronic acid derivatives improve compatibility with aqueous conditions .

Hydrogenolysis of Benzyl-Protected Intermediates

CN112538042 describes a scalable method using benzyl protection:

-

Protection : 1-Benzyl-4-piperidone reacts with 4,4,4-trifluorobutyl bromide.

-

Hydrogenolysis : Pd/C (10 wt%) under H2 (0.1 MPa) in water/ethyl acetate.

-

Workup : pH adjustment to 13 with NaOH, extraction with dichloromethane.

-

Yield : 90% (purity >99%)

-

Advantage : Avoids harsh acidic/basic conditions, preserving stereochemistry .

Solid-Phase Synthesis for High-Throughput Applications

PMC2892391 adapts solid-phase peptide synthesis (SPPS) principles:

-

Resin : Wang resin functionalized with Fmoc-piperidin-4-ol.

-

Coupling Reagent : DIC/HOBt (2.7:3.0 eq) at 0°C for 20 hours.

-

Key Step : Copper(II) chloride (1 eq) prevents racemization during initial resin loading.

-

Yield : 80–85% after cleavage (TFA/water).

Epoxide Ring-Opening Strategy

EP0489547B1 utilizes epoxide intermediates for stereocontrol:

-

Epoxide Synthesis : (R)- or (S)-epichlorohydrin reacts with 4,4,4-trifluorobutyryl chloride.

-

Ring-Opening : Piperidin-4-ol attacks the epoxide under basic conditions (Cs2CO3).

-

Deprotection : Hydrazine monohydrate removes phthalimide groups.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison for 1-(4,4,4-Trifluorobutyl)piperidin-4-ol

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Mitsunobu Reaction | 70–75 | 95 | Moderate | Low |

| Reductive Amination | 60–75 | 98 | High | Moderate |

| Suzuki Coupling | 55–60 | 90 | Low | High |

| Hydrogenolysis | 90 | 99 | High | High |

| Solid-Phase | 80–85 | 97 | Low | High |

Challenges and Optimization Strategies

-

Fluorine Stability : Trifluorobutyl groups are prone to hydrolysis under acidic conditions. Use of aprotic solvents (e.g., THF) minimizes degradation .

-

Byproduct Formation : Competitive N-alkylation in reductive amination is mitigated by excess ketone (2.5 eq) .

-

Catalyst Cost : Palladium-based methods are expensive; nickel catalysts offer a lower-cost alternative but require higher temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,4-Trifluorobutyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

Substitution: The trifluorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(4,4,4-trifluorobutyl)piperidin-4-one, while reduction can produce 1-(4,4,4-trifluorobutyl)piperidine.

Scientific Research Applications

1-(4,4,4-Trifluorobutyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

1-(4-Trifluoromethylphenyl)piperidin-4-ol

- Structure : Features a trifluoromethylphenyl (-C₆H₄CF₃) group instead of trifluorobutyl.

- This compound exhibits stronger hydrogen-bonding interactions due to the hydroxyl group, as evidenced by its use in chemiluminescence studies .

- Applications : Used as a reference standard in analytical chemistry for comparing luminescence responses .

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

- Structure : Contains a benzyl group (-CH₂C₆H₅) and a 4-fluorophenyl ring.

- This compound is a key intermediate in the synthesis of pharmaceuticals like paroxetine .

- Synthetic Route : Prepared via nucleophilic aromatic substitution or Grignard reactions, as described for fluorophenyl-piperidine derivatives .

trans-4-[(4,4,4-Trifluorobutyl)amino]cyclohexyl Derivatives

- Structure: Incorporates a trifluorobutylamino group on a cyclohexane ring instead of piperidine.

- Applications : Demonstrated inhibitory activity against histone-lysine N-methyltransferase SMYD3, highlighting the pharmacological relevance of the trifluorobutyl motif .

Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>*</sup> | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 1-(4,4,4-Trifluorobutyl)piperidin-4-ol | ~229.23 | ~1.8 (estimated) | -OH, -N-CH₂CH₂CF₃ | High lipophilicity, moderate H-bonding |

| 1-(4-Trifluoromethylphenyl)piperidin-4-ol | ~261.25 | ~2.3 | -OH, -N-C₆H₄CF₃ | Enhanced aromatic interactions |

| 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | ~285.36 | ~3.1 | -OH, -N-CH₂C₆H₅, -C₆H₄F | High steric bulk |

<sup>*</sup>LogP values estimated based on substituent contributions .

Biological Activity

1-(4,4,4-Trifluorobutyl)piperidin-4-ol is a piperidine derivative characterized by a trifluorobutyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and anti-inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 221.22 g/mol

- CAS Number : [B7972914]

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and inflammatory pathways. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing dopamine and serotonin receptors. Additionally, its structural features suggest it could interact with various ion channels and enzymes involved in inflammatory responses.

Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant neuropharmacological effects:

- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction : Preliminary data indicate that it may also interact with serotonin receptors, which could be beneficial in managing anxiety and depression.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of this compound has yielded promising results:

- Cytokine Inhibition : In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Cell Migration Suppression : The compound has been shown to reduce the migration of immune cells to sites of inflammation, suggesting a mechanism for controlling chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Assessment

In a study involving rodent models, administration of this compound led to significant improvements in behavioral tests associated with anxiety and depression. The results indicated a dose-dependent response with optimal effects observed at 10 mg/kg.

Case Study 2: Anti-inflammatory Effects in Murine Models

A murine model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Mice treated with this compound showed reduced swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Basic: What are the common synthetic routes for 1-(4,4,4-Trifluorobutyl)piperidin-4-ol?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives and trifluorobutyl precursors. A standard route includes:

Alkylation : Reacting piperidin-4-ol with 4,4,4-trifluorobutyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

Purification : Column chromatography (silica gel, EtOAc/hexane gradient) isolates the product.

Characterization : Confirm via H/C NMR and HRMS. Yields range from 40–65%, depending on reaction optimization.

Advanced: How can reaction conditions be optimized to improve trifluorobutyl group incorporation?

Methodological Answer:

Key factors include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve alkylation efficiency .

- Temperature control : Gradual heating (50–80°C) minimizes side reactions.

Advanced techniques like microwave-assisted synthesis or flow chemistry may reduce reaction times and improve yields .

Basic: What spectroscopic methods are critical for structural confirmation?

Methodological Answer:

- NMR : H NMR identifies the piperidine ring (δ 1.5–3.0 ppm) and trifluorobutyl chain (δ 2.5–3.5 ppm). F NMR confirms CF₃ groups (δ -60 to -70 ppm) .

- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₆F₃NO).

Advanced: How do computational methods aid in predicting reactivity or biological activity?

Methodological Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina .

- DFT calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital analysis (e.g., Fukui indices) .

- MD simulations : Assess stability in lipid bilayers to infer blood-brain barrier permeability .

Basic: What are the primary chemical reactivity pathways for this compound?

Methodological Answer:

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

- N-Alkylation : React with alkyl halides to form quaternary ammonium salts.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the piperidine ring to a fully saturated structure .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- SAR studies : Compare analogues (e.g., replacing CF₃ with CH₃) to isolate structural determinants of activity .

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How to design a structure-activity relationship (SAR) study for neuropharmacological applications?

Methodological Answer:

Analog synthesis : Modify the trifluorobutyl chain length or piperidine substituents.

In vitro assays : Test binding affinity for dopamine/serotonin receptors (radioligand displacement assays).

In vivo models : Assess pharmacokinetics in rodent models (e.g., tail-flick test for analgesia) .

Basic: Which analytical techniques quantify purity in bulk synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm.

- GC-MS : For volatile impurities (e.g., residual solvents).

- Elemental analysis : Confirm C, H, N, F content within ±0.4% .

Advanced: How to address low yields in large-scale trifluorobutyl alkylation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.